3-(3-Phenoxypropoxy)azetidine
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Overview
Description
3-(3-Phenoxypropoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropoxy)azetidine typically involves the reaction of azetidine with 3-phenoxypropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . This method allows for the efficient formation of the desired product with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxypropoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives .
Scientific Research Applications
3-(3-Phenoxypropoxy)azetidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: It is used in the development of novel polymers and materials with unique properties, such as enhanced mechanical strength and thermal stability.
Catalysis: The compound serves as a ligand in catalytic processes, facilitating various organic transformations.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxypropoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, which lacks the phenoxypropoxy group.
3-Phenoxypropylamine: A related compound with a similar structure but without the azetidine ring.
Phenoxypropyl derivatives: Other derivatives with different substituents on the phenoxypropyl group.
Uniqueness
3-(3-Phenoxypropoxy)azetidine is unique due to its combination of the azetidine ring and the phenoxypropoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(3-phenoxypropoxy)azetidine |
InChI |
InChI=1S/C12H17NO2/c1-2-5-11(6-3-1)14-7-4-8-15-12-9-13-10-12/h1-3,5-6,12-13H,4,7-10H2 |
InChI Key |
BUDYVDBVQOWWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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